REACTION_CXSMILES
|
C(OS([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=CC=1)(=O)=O)CC#C.[NH:16]1C[CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C.O>[CH2:17]([N:16]1[CH2:15][CH2:12][CH2:13][CH2:14][CH2:9]1)[CH2:18][C:19]#[CH:20] |f:2.3.4|
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Name
|
|
Quantity
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45 g
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Type
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reactant
|
Smiles
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C(CC#C)OS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
40 mL
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Type
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reactant
|
Smiles
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N1CCCCC1
|
Name
|
|
Quantity
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27.8 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
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solvent
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Smiles
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C(C)O
|
Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to RT
|
Type
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EXTRACTION
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Details
|
extracted with DCM (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (magnesium sulfate)
|
Type
|
CUSTOM
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Details
|
evaporated
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Type
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DISTILLATION
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Details
|
Distillation of the residue (110° C., 30 mm Hg)
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Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |